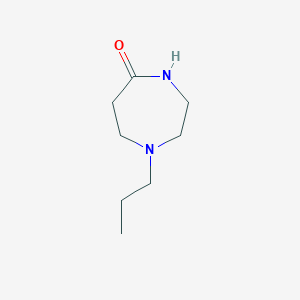

1-Propyl-1,4-diazepan-5-one

Description

Overview of Diazepane Heterocycles in Synthetic and Medicinal Chemistry Research

Diazepanes, which are seven-membered heterocyclic rings containing two nitrogen atoms, represent a "privileged scaffold" in medicinal chemistry. nih.govibmmpeptide.comresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable templates for drug discovery. nih.govibmmpeptide.comresearchgate.net Diazepine (B8756704) derivatives exhibit a wide array of biological activities and are key components in drugs with applications as anticancer, anti-HIV, and cardiovascular disease treatments. researchgate.net

Specifically, the 1,4-diazepine and its saturated 1,4-diazepane version are associated with a broad range of biological functions. researchgate.net The benzo-1,4-diazepine structure is historically significant, with derivatives like diazepam being widely used for their anxiolytic, anticonvulsant, and hypnotic properties. rsc.orgnih.gov The diazepine ring is also found in clinically used drugs such as the anticancer agent pentostatin (B1679546) and the antidepressant dibenzepin. nih.govibmmpeptide.comresearchgate.netnih.gov The versatility of this scaffold allows chemists to design enzyme inhibitors, G protein-coupled receptor (GPCR) ligands, and other targeted therapeutic agents. nih.govibmmpeptide.comresearchgate.net

Significance of the 1,4-Diazepan-5-one (B1224613) Core Structure in Scaffold Design and Chemical Biology

The 1,4-diazepan-5-one core is a specific structural motif that has garnered significant interest in the field of medicinal chemistry for its potential pharmacological activities. ontosight.ai This scaffold is structurally related to benzodiazepines, suggesting its potential for developing agents that act on the central nervous system (CNS). ontosight.aiontosight.ai Compounds featuring the 1,4-diazepan-5-one backbone have been investigated for a variety of therapeutic applications, including as anxiolytics, anticonvulsants, and muscle relaxants. ontosight.aiontosight.ai

The value of the 1,4-diazepan-5-one moiety extends to its use as a foundational scaffold in synthetic chemistry. Researchers have developed various methods, including one-pot reactions and multicomponent strategies, to construct highly substituted and fused heterocycles containing this core. nih.govacs.orgacs.org These synthetic advancements facilitate the creation of diverse chemical libraries for screening and the development of peptidomimetics, where the diazepan-5-one ring serves as a conformational constraint in a peptide backbone. conicet.gov.ar The ability to readily functionalize the scaffold makes it a valuable building block for generating novel molecular architectures with potential biological relevance. nih.govacs.org

Rationale for Investigating 1-Propyl-1,4-diazepan-5-one within Contemporary Organic Chemistry

The specific compound, this compound, is a derivative of the parent 1,4-diazepan-5-one core. The rationale for its investigation lies in the systematic exploration of structure-activity relationships (SAR). In drug discovery and organic chemistry, modifying a core scaffold with various substituents is a standard strategy to fine-tune the physicochemical and biological properties of a molecule.

The addition of a propyl group to the nitrogen at the 1-position of the diazepan-5-one ring is expected to alter key properties such as lipophilicity, steric profile, and hydrogen bonding capacity. These modifications can, in turn, influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for specific biological targets. While detailed research findings on this compound itself are limited, its synthesis and study are a logical step in the broader effort to explore the chemical space around the pharmacologically relevant 1,4-diazepan-5-one scaffold.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆N₂O |

| Molecular Weight | 156.23 g/mol cymitquimica.com |

Scope and Objectives of Academic Research Endeavors on the Compound

Academic research on a compound like this compound would typically encompass a multi-faceted approach aimed at a comprehensive chemical and biological characterization. The primary objectives of such research endeavors would include:

Synthetic Route Development: Devising efficient and scalable synthetic pathways to produce the compound and its analogs. This could involve methodologies like Ugi multicomponent reactions followed by intramolecular cyclization, which has been used for related sulfonyl diazepanones. acs.org

Structural Elucidation and Characterization: Unambiguously confirming the molecular structure using a suite of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry. nih.govsemanticscholar.orgresearchgate.net

Conformational Analysis: Investigating the three-dimensional shape and conformational flexibility of the seven-membered diazepane ring, which is crucial for understanding its interaction with biological targets. researchgate.netevitachem.com

Scaffold for Library Synthesis: Utilizing this compound as a starting point or building block to generate a library of related derivatives with diverse substitutions. This allows for a systematic exploration of structure-activity relationships. ontosight.ai

Computational and Docking Studies: Employing computational chemistry to model the compound's interactions with known biological targets, such as enzymes or receptors, to predict its potential biological activity and guide further synthetic efforts. researchgate.netasianpubs.org

The overarching goal of these research activities is to assess the compound's potential as a lead structure for the development of new therapeutic agents or as a tool for probing biological systems.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Diazepam |

| Dibenzepin |

Structure

3D Structure

Properties

CAS No. |

3619-71-4 |

|---|---|

Molecular Formula |

C8H16N2O |

Molecular Weight |

156.23 g/mol |

IUPAC Name |

1-propyl-1,4-diazepan-5-one |

InChI |

InChI=1S/C8H16N2O/c1-2-5-10-6-3-8(11)9-4-7-10/h2-7H2,1H3,(H,9,11) |

InChI Key |

ADAAAIOFOANVSB-UHFFFAOYSA-N |

SMILES |

CCCN1CCC(=O)NCC1 |

Canonical SMILES |

CCCN1CCC(=O)NCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Propyl 1,4 Diazepan 5 One

Retrosynthetic Analysis and Key Disconnections for the 1,4-Diazepan-5-one (B1224613) Framework

Retrosynthetic analysis of the 1,4-diazepan-5-one scaffold provides a logical framework for devising synthetic routes by breaking the target molecule down into simpler, commercially available precursors. The key disconnections typically focus on the most synthetically accessible bond formations, primarily the amide bond and the carbon-nitrogen (C-N) bonds within the seven-membered ring.

Two primary retrosynthetic disconnections for the 1,4-diazepan-5-one structure are:

Amide and C-N Bond Disconnection: A common strategy involves a disconnection across the amide bond (N4-C5) and one of the amine C-N bonds (e.g., N1-C2). This approach simplifies the diazepanone ring into a linear amino acid derivative and an amino-aldehyde or its equivalent. This pathway is advantageous as it often begins with readily available amino acid precursors.

Double C-N Bond Disconnection: An alternative disconnection breaks the two C-N bonds formed from a diamine component (N1-C7 and N4-C3). This strategy identifies a diamine, such as N-propylethylenediamine, and a three-carbon dielectrophile (e.g., derivatives of propionic acid) as the primary synthons. This method is straightforward for constructing the carbon backbone of the ring.

Classical Approaches to Diazepanone Synthesis

Traditional methods for constructing the diazepanone ring have long relied on fundamental organic reactions, primarily focusing on intramolecular cyclizations and the strategic manipulation of precursor molecules.

Ring-Closure Strategies and Annulation Reactions

The formation of the seven-membered diazepanone ring is the crucial step in the synthesis. Classical strategies often involve the intramolecular cyclization of a suitably functionalized linear precursor. This can be achieved through reactions like intramolecular amidation or nucleophilic substitution, where an amine attacks an electrophilic carbon center to close the ring.

Annulation reactions, which form a ring in a single step from two separate components, are also a powerful method. For seven-membered rings, [4+3] annulation reactions are particularly relevant, combining a four-atom component with a three-atom component to construct the azepanone skeleton. researchgate.netnih.gov The feasibility of these ring closures is often rationalized by Baldwin's rules, which predict the favorability of different cyclization types. For a seven-membered ring, a 7-endo-trig closure, where the attacking nucleophile is part of the forming ring and attacks a trigonal carbon (like in an α,β-unsaturated ester), is considered a favored process. nih.govlibretexts.org

Functional Group Interconversions in Precursor Molecules

The success of any ring-closure strategy depends on the correct functionalization of the precursor molecule. Functional group interconversions (FGIs) are essential for preparing these precursors from simpler starting materials. solubilityofthings.comfiveable.me These transformations involve converting one functional group into another to facilitate the desired bond formations. imperial.ac.ukresearchgate.net

Common FGIs in the synthesis of diazepanone precursors include:

Reduction of Nitro Groups or Azides: The conversion of nitro compounds or azides into primary amines is a fundamental step in preparing diamine precursors. vanderbilt.edu

Activation of Carboxylic Acids: Carboxylic acids are often converted into more reactive derivatives, such as acyl chlorides or esters, to facilitate amide bond formation during cyclization. solubilityofthings.com

Protection and Deprotection: Amine groups are frequently protected (e.g., with Boc or Cbz groups) to prevent unwanted side reactions and then deprotected at the appropriate stage to allow for cyclization. fiveable.me

| Functional Group Transformation | Reagents | Purpose in Synthesis |

| Alcohol to Alkyl Halide | SOCl₂, PBr₃ | Creates an electrophilic site for C-N bond formation. fiveable.me |

| Carboxylic Acid to Acyl Chloride | SOCl₂, (COCl)₂ | Activates the carboxyl group for amidation. |

| Azide to Amine | H₂, Pd/C; LiAlH₄ | Forms a primary amine for ring closure. vanderbilt.edu |

| Amine Protection | Boc₂O, Cbz-Cl | Prevents reactivity of an amine during other synthetic steps. fiveable.me |

| Amine Deprotection | TFA, H₂/Pd-C | Reveals the amine for participation in cyclization. |

Modern and Emerging Synthetic Routes for 1-Propyl-1,4-diazepan-5-one

Recent advancements in synthetic chemistry have introduced more efficient and selective methods for constructing diazepanone frameworks, with a strong emphasis on catalytic and stereoselective approaches.

Catalytic Methods (e.g., Transition-Metal Catalysis, Organocatalysis)

Catalytic methods offer significant advantages over classical approaches, including milder reaction conditions, higher yields, and greater functional group tolerance. mdpi.commdpi.com

Transition-Metal Catalysis: Palladium and copper catalysts are prominent in modern C-N bond-forming reactions, which are critical for diazepanone synthesis. frontiersin.orgopenscience.fr

Palladium-Catalyzed Reactions: Intramolecular Buchwald-Hartwig amination is a widely used method for forming the C-N bonds of the diazepine (B8756704) ring. mdpi.com Additionally, palladium-catalyzed decarboxylative asymmetric allylic alkylation has been reported for synthesizing gem-disubstituted 1,4-diazepan-5-ones with high yields. nih.gov

Copper-Catalyzed Reactions: Copper-catalyzed intramolecular cross-coupling reactions provide another mild and efficient route to the diazepanone core, particularly for constructing azetidine-fused 1,4-benzodiazepine (B1214927) compounds that can be further modified. nih.govmdpi.com

| Catalyst System | Reaction Type | Application |

| Pd₂(dba)₃ / Ligand | Buchwald-Hartwig Amination | Intramolecular C-N bond formation for ring closure. mdpi.com |

| CuI / N,N-dimethylglycine | Intramolecular Cross-Coupling | Synthesis of azetidine-fused benzodiazepines. nih.govmdpi.com |

| Pd₂(pmdba)₃ / Chiral Ligand | Asymmetric Allylic Alkylation | Enantioselective synthesis of substituted diazepanones. nih.gov |

| Yb(OTf)₃ | (4+3) Annulation | Diastereoselective synthesis of azepanones. nih.gov |

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for creating chiral molecules without the need for metals. mdpi.com In the context of diazepanones, chiral amine catalysts can be used to set stereocenters in precursor molecules through reactions like asymmetric Michael additions or aldol reactions, which can then be elaborated into the final chiral diazepanone ring. mdpi.comresearchgate.net

Stereoselective Synthesis Approaches for Chiral Diazepanones

The synthesis of enantiomerically pure diazepanones is of significant interest, as stereochemistry is crucial for biological activity. While this compound is achiral, the methodologies developed for chiral diazepanones are highly relevant for creating more complex, substituted analogs.

Key strategies for stereoselective synthesis include:

Catalytic Asymmetric Synthesis: This is a highly efficient approach where a small amount of a chiral catalyst generates a large quantity of an enantioenriched product. A notable example is the palladium-catalyzed asymmetric allylic alkylation using a chiral phosphine-oxazoline (PHOX) ligand, which produces gem-disubstituted diazepanones with up to 95% enantiomeric excess (ee). nih.gov Similarly, a copper-catalyzed (4+3) annulation using a chiral trisoxazoline ligand has been shown to induce high enantioselectivity in the formation of azepanones. nih.gov

Chiral Pool Synthesis: This method utilizes enantiomerically pure starting materials derived from nature, such as amino acids or sugars. ethz.ch These chiral building blocks are then incorporated into the target molecule, transferring their stereochemistry to the final product. semanticscholar.orgnih.gov

Use of Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. ethz.ch

| Method | Chiral Source | Stereochemical Outcome |

| Pd-Catalyzed Asymmetric Allylic Alkylation | (S)-(CF₃)₃-t-BuPHOX Ligand | Up to 95% ee nih.gov |

| Cu-Catalyzed (4+3) Annulation | (S)-CyTox Ligand (trisoxazoline) | High diastereoselectivity and enantioselectivity nih.gov |

| Chiral Pool Synthesis | D-Glucose, L-Amino Acids | Absolute stereochemistry determined by the starting material ethz.chnih.gov |

| Ugi Reaction followed by Cyclization | Enantiopure Amino Acids | High diastereoselectivity, reversible depending on cyclization method nih.gov |

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, represent a highly efficient strategy for the construction of complex molecular architectures like the 1,4-diazepan-5-one scaffold. nih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct the core diazepine ring system, which can then be further functionalized.

A hypothetical MCR approach for the synthesis of a related 1,4-benzodiazepine scaffold involves the Ugi four-component reaction (Ugi-4CR). nih.gov This reaction typically involves an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide. By carefully selecting bifunctional starting materials, a subsequent intramolecular cyclization can lead to the desired heterocyclic ring. nih.gov For the synthesis of a saturated system like this compound, a modified MCR could be envisioned. For instance, a three-component reaction involving a suitable diamine, a dicarbonyl compound or its equivalent, and an alkylating agent could potentially assemble the core structure in a convergent manner.

The advantages of MCRs include high atom economy, reduced number of synthetic steps, and the ability to generate diverse libraries of compounds for screening purposes. nih.gov The development of novel MCRs for the direct synthesis of N-alkylated 1,4-diazepan-5-ones remains an area of interest in synthetic organic chemistry.

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. frontiersin.org This methodology offers several advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and the potential for seamless scale-up. researchgate.net The synthesis of diazepine and benzodiazepine (B76468) derivatives has been successfully translated to continuous flow systems. frontiersin.orgdntb.gov.uavapourtec.com

A continuous flow process for the synthesis of this compound could be designed based on established methods for related compounds. For example, the synthesis of diazepam in a two-step continuous flow process has been reported, involving an N-acylation followed by a cyclization step. frontiersin.org A similar telescoped flow synthesis could be adapted for this compound, potentially starting from N-propyl-4-piperidone. The use of microfluidic chip reactors allows for rapid screening of reaction conditions such as temperature, residence time, and reagent stoichiometry to identify optimal parameters. frontiersin.org

Table 1: Comparison of Batch vs. Flow Synthesis for a Related Diazepine Derivative

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Several hours to overnight | Minutes |

| Temperature Control | Less precise, potential for hotspots | Precise and uniform |

| Safety | Handling of hazardous reagents in large quantities | Small reaction volumes, enhanced safety |

| Scalability | Often requires re-optimization | Linear scalability by extending run time |

| Yield and Purity | Variable | Often higher and more consistent |

The implementation of in-line purification and analysis techniques can further streamline the continuous manufacturing process, leading to a more efficient and cost-effective synthesis.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product in any synthetic protocol. For the synthesis of 1,4-diazepine derivatives, various parameters can be fine-tuned.

One classical approach to the synthesis of N-alkyl-1,4-diazepan-5-ones is the Schmidt reaction of N-alkyl-4-piperidones with hydrazoic acid. researchgate.netresearchgate.net The optimization of this reaction would involve screening different acid catalysts, reaction temperatures, and stoichiometries of sodium azide.

In the context of modern synthetic methods, the optimization of a continuous flow synthesis of a diazepam analog involved the systematic variation of residence time, temperature, and the nature of the ammonia source for the cyclization step. frontiersin.org For instance, it was found that a residence time of 5 minutes at 0°C was optimal for the initial N-acylation step, while the subsequent cyclization was best performed at 60°C. frontiersin.org

Table 2: Optimization of a Key Step in a Continuous Flow Synthesis of a Diazepam Analog

| Entry | Temperature (°C) | Residence Time (min) | Ammonia Source | Yield (%) |

|---|---|---|---|---|

| 1 | 25 | 10 | NH4OH | 73 |

| 2 | 40 | 10 | NH4OH | 80 |

| 3 | 60 | 10 | NH4OH | 86 |

| 4 | 60 | 5 | NH4Br/NH4OH | 91 |

The use of design of experiments (DoE) methodologies can facilitate a more systematic and efficient optimization of multiple reaction parameters simultaneously.

Implementation of Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net The application of these principles is of growing importance in both academic and industrial settings.

In the synthesis of this compound and related compounds, several green chemistry principles can be implemented:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. MCRs are inherently advantageous in this regard.

Use of Safer Solvents: Replacing hazardous solvents with more environmentally benign alternatives. For example, the use of water or ethanol as a solvent in the synthesis of benzodiazepine derivatives has been reported. nih.gov An eco-friendly synthesis of spiro-benzo researchgate.netdntb.gov.uadiazepines has been achieved using multiphase nano-titania as a catalyst under microwave irradiation in a solvent-free system. nih.gov

Catalysis: The use of catalytic reagents in place of stoichiometric ones can reduce waste and improve reaction efficiency. Heteropolyacids have been employed as efficient and reusable catalysts for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. The use of microwave irradiation can often reduce reaction times and energy consumption. nih.gov

Renewable Feedstocks: Utilizing starting materials derived from renewable resources.

A modular and green synthesis of diazepino[6,5,4-cd]indoles has been achieved through a catalyst-free, redox-neutral cascade cyclization in ethanol, highlighting the potential for developing sustainable synthetic routes. rsc.org By consciously applying these principles, the environmental impact of synthesizing this compound can be significantly minimized.

Theoretical and Computational Investigations of 1 Propyl 1,4 Diazepan 5 One

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule. Methods like Density Functional Theory (DFT) are employed to analyze molecular orbitals, charge distribution, and spectroscopic properties, providing a detailed picture of the molecule's behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. mdpi.comnih.gov A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. mdpi.com

For 1-Propyl-1,4-diazepan-5-one, the HOMO is expected to be localized primarily on the electron-rich regions, such as the nitrogen atoms of the diazepane ring. The LUMO, conversely, is likely distributed over the electrophilic carbonyl group (C=O). This distribution dictates the molecule's reactivity towards electrophiles and nucleophiles. Studies on similar 1,5-benzodiazepine derivatives show that the HOMO-LUMO gap typically falls within the range of 3.38 to 4.01 eV, indicating considerable stability. espublisher.comespublisher.com The specific energies for this compound would be calculated using a functional like B3LYP with a suitable basis set (e.g., 6-31G**). espublisher.com

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 to -7.5 | Electron-donating capacity (Ionization Potential) |

| ELUMO | -1.0 to -2.0 | Electron-accepting capacity (Electron Affinity) |

| Energy Gap (ΔE) | ~4.5 to 5.5 | Chemical Reactivity and Kinetic Stability |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity sites. researchgate.net The MEP map uses a color spectrum to indicate different electrostatic potential values on the electron density surface.

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack. For this compound, such regions would be concentrated around the carbonyl oxygen atom and, to a lesser extent, the nitrogen atoms.

Blue Regions: Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are prone to nucleophilic attack. Positive potentials are expected around the hydrogen atoms, particularly the N-H proton of the amide group.

This analysis provides a visual representation of where the molecule is most likely to interact with other charged or polar species. researchgate.net

Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. researchgate.net

NMR Shielding Constants: The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to calculate the isotropic shielding constants for nuclei like ¹H and ¹³C. researchgate.netmdpi.com These theoretical values can be correlated with experimental chemical shifts, aiding in the assignment of complex NMR spectra and confirming the structural integrity of the synthesized compound. researchgate.netnih.gov

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by computing the vibrational frequencies of the molecule. researchgate.net Each calculated frequency corresponds to a specific vibrational mode (e.g., C=O stretch, N-H bend, C-H stretch). Comparing the calculated spectrum with the experimental one helps in assigning the observed absorption bands to their respective molecular motions. researchgate.net

| Spectroscopic Data | Functional Group | Predicted Value | Typical Experimental Range |

|---|---|---|---|

| ¹³C NMR Chemical Shift (ppm) | Carbonyl (C=O) | ~170-175 | 170-180 ppm |

| ¹H NMR Chemical Shift (ppm) | Amide (N-H) | ~7.5-8.5 | 7.0-9.0 ppm |

| IR Vibrational Frequency (cm⁻¹) | Carbonyl (C=O) Stretch | ~1650-1670 | 1640-1680 cm⁻¹ |

Conformational Analysis and Dynamics

The seven-membered ring of the diazepane structure is not planar and can adopt various conformations. Understanding these conformations and the dynamics of their interconversion is crucial as the three-dimensional shape of a molecule dictates its biological and chemical properties.

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to study the conformational landscape and dynamic behavior of molecules over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation in a simulated environment (e.g., in vacuum or a solvent). mdpi.com

For this compound, MD simulations can be used to:

Identify low-energy, stable conformations.

Explore the energy barriers between different conformations.

Analyze the flexibility of the diazepane ring and the propyl side chain.

Simulate interactions with solvent molecules.

Key parameters derived from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule's conformation over time, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of specific atoms or regions of the molecule. frontiersin.org

The seven-membered diazepine (B8756704) ring is highly flexible. X-ray crystallography studies of related compounds, such as 1-benzyl-1,4-diazepan-5-one and 2,7-disubstituted-1,4-diazepan-5-ones, have shown that the ring predominantly adopts a chair-like conformation in the solid state. nih.govnih.gov It is therefore highly probable that this compound also favors a stable chair conformation.

However, in solution, the ring is dynamic and can undergo inversion, flipping between different chair and boat-like forms. Computational analysis can map the potential energy surface of these inversion processes, identifying the transition states and calculating the energy barriers for interconversion. This dynamic behavior is essential for understanding how the molecule might adapt its shape to fit into a binding site of a biological target.

Intermolecular Interactions and Hydrogen Bonding Networks (e.g., Dimer Formation)

Computational studies on substituted 1,4-diazepan-5-one (B1224613) rings reveal a strong tendency to form stable intermolecular complexes, primarily through hydrogen bonding. The core structure contains a secondary amine (N-H group) and a carbonyl group (C=O), which act as effective hydrogen bond donor and acceptor sites, respectively.

Research on crystalline structures of 1,4-diazepan-5-one derivatives has shown that the most prominent interaction is the formation of dimers through intermolecular N-H···O hydrogen bonding. In a study on 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, this interaction was characterized by a specific graph-set motif, R22(8), indicating a robust and predictable dimeric structure. The geometry of this seven-membered diazepane ring was found to adopt a chair conformation, with substituents occupying equatorial positions to minimize steric hindrance.

Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with a 6-31G(d,p) basis set, have been employed to optimize the geometry of such dimers and analyze the interaction energies. These computational models are in good agreement with experimental data from X-ray crystallography.

Table 1: Key Intermolecular Interactions in Substituted 1,4-Diazepan-5-one Crystal Packing (Based on Hirshfeld Surface Analysis of Derivatives)

| Interaction Type | Description |

| N-H···O | Strong hydrogen bonds leading to dimer formation. |

| H···H | Van der Waals forces, often the largest contribution to the crystal packing. |

| C-H···O | Weaker hydrogen bonds that provide additional stability to the crystal structure. |

| C-H···π | Interactions between hydrogen atoms and aromatic rings (if present as substituents). |

| Cl···H/H···Cl | Interactions involving halogen atoms (if present as substituents). |

| C···Cl/Cl···C | Interactions involving halogen atoms (if present as substituents). |

Computational Elucidation of Reaction Mechanisms

A comprehensive search of scientific literature did not yield specific computational studies detailing the reaction mechanisms, transition state characterizations, or selectivity predictions for this compound. While computational chemistry is a powerful tool for such investigations, it appears that studies of this nature have not been published for this particular compound or its immediate parent ring system. Therefore, the following subsections cannot be populated with specific research findings.

No specific data is available in the literature regarding the transition state characterization or activation energy barriers for reactions involving this compound.

No specific data is available in the literature regarding reaction pathway analysis or selectivity prediction for this compound.

Reactivity and Derivatization Studies of 1 Propyl 1,4 Diazepan 5 One

Functionalization at Nitrogen Atoms

The presence of two distinct nitrogen atoms, one tertiary and one secondary, allows for selective functionalization, enabling the synthesis of a diverse library of derivatives.

The secondary amine at the N4 position is a key site for derivatization. It readily undergoes nucleophilic reactions with a range of electrophiles.

Alkylation: N4-alkylation can be achieved using various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or by reductive amination. These reactions typically proceed under basic conditions to deprotonate the N4 nitrogen, enhancing its nucleophilicity. For instance, the reaction of an N1-substituted-1,4-diazepan-5-one with an alkyl bromide in the presence of a non-nucleophilic base like potassium carbonate leads to the corresponding N1,N4-disubstituted product.

Acylation: The N4-amine can be acylated to form amides using acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acid byproduct. This transformation is crucial in synthetic strategies, as the resulting acyl group can serve as a protecting group or modulate the electronic properties of the molecule. For example, N-acylation with benzoyl chloride yields the corresponding N4-benzoyl derivative.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, provides N4-sulfonamides. This functionalization is often used to introduce rigid structural elements or to create derivatives with altered biological activities.

Below is a table summarizing representative functionalization reactions at the N4 position of the 1-Propyl-1,4-diazepan-5-one scaffold.

| Reagent | Reaction Type | Product Structure |

| Benzyl bromide (BnBr), K₂CO₃ | Alkylation | 1-Propyl-4-benzyl-1,4-diazepan-5-one |

| Acetyl chloride (AcCl), Et₃N | Acylation | 4-Acetyl-1-propyl-1,4-diazepan-5-one |

| p-Toluenesulfonyl chloride (TsCl), Pyridine | Sulfonylation | 1-Propyl-4-tosyl-1,4-diazepan-5-one |

Oxidation of the nitrogen atoms in the diazepane ring can lead to the formation of N-oxides. The tertiary amine at N1 is generally more susceptible to oxidation than the amide nitrogen within the lactam. Reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can be used for this transformation. The resulting N-oxides have altered polarity and basicity and can serve as intermediates in further synthetic manipulations. For example, oxidation of related diazepine (B8756704) systems with hydrogen peroxide in acetic acid has been shown to produce the corresponding N-oxides. rsc.org

Transformations of the Carbonyl and Alkane Moieties

The lactam functionality and the saturated carbon framework of the diazepane ring offer additional avenues for chemical modification.

The lactam group is a key feature of the this compound structure.

Reduction: The carbonyl group of the lactam can be completely reduced to a methylene (B1212753) group using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This reaction converts the this compound into the corresponding 1-propyl-1,4-diazepane, a saturated cyclic diamine.

Oxidation: While the lactam itself is relatively resistant to oxidation, the adjacent methylene groups (C6 and C7) can be susceptible to oxidation under certain conditions. Metabolic studies of related benzodiazepines, such as diazepam, show that hydroxylation can occur at the carbon atom alpha to a nitrogen atom. researchgate.net Similarly, chemical oxidation using strong oxidizing agents could potentially lead to the formation of hydroxylated or further oxidized derivatives.

The methylene group at the C6 position, being alpha to the lactam carbonyl, possesses acidic protons that can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile that can react with various electrophiles, enabling the introduction of substituents at the C6 position.

A significant advancement in this area is the palladium-catalyzed decarboxylative asymmetric allylic alkylation of N-acylated 1,4-diazepan-5-ones. nih.govnih.gov In this methodology, the diazepanone is first C-acylated at the C6 position with an allyl cyanoformate to create a β-keto ester-like intermediate. This intermediate is then treated with a palladium catalyst, which facilitates the formation of a palladium-enolate and subsequent asymmetric alkylation with an electrophile. This reaction allows for the stereocontrolled synthesis of gem-disubstituted diazepanones bearing all-carbon quaternary stereocenters. nih.gov

The versatility of this method has been demonstrated with a range of electrophiles, leading to diverse functional groups at the C6 position.

| Electrophile | Resulting C6-Substituent | Yield (%) | Enantiomeric Excess (ee %) |

| Allyl Bromide | Allyl | >99 | 95 |

| Benzyl Bromide | Benzyl | 98 | 92 |

| Methyl Iodide | Methyl | 95 | 90 |

| N-fluorobenzenesulfonimide (NFSI) | Fluoro | 85 | 91 |

Data adapted from studies on analogous 1,4-diazepan-5-one (B1224613) systems. nih.gov

Nucleophilic Additions: The carbonyl carbon of the lactam is electrophilic and can undergo nucleophilic attack. However, it is less reactive than the carbonyl of a ketone or aldehyde due to the resonance donation from the adjacent nitrogen atom. Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the carbonyl group. This can lead to the formation of a hemiaminal intermediate, which may subsequently undergo ring-opening or elimination reactions. masterorganicchemistry.comacademie-sciences.fr

Electrophilic Additions: The saturated alkane portions of the this compound ring are generally unreactive towards electrophiles. Reactions would likely require harsh conditions, such as those involving radical intermediates, which could lead to a lack of selectivity. Ring-opening reactions can also be induced under specific conditions, for instance by reacting fused azetidine-diazepanone systems with reagents like methyl chloroformate, leading to functionalized 1,4-benzodiazepine (B1214927) derivatives. nih.gov

Ring Transformations, Expansions, and Contractions

The manipulation of the core 1,4-diazepan-5-one ring system through transformations, expansions, and contractions represents an advanced strategy for generating novel scaffolds. While specific studies detailing these reactions on this compound are not extensively documented in publicly available literature, the reactivity of analogous structures provides insight into the potential chemical behavior of this compound.

Ring Expansions: A common method for synthesizing N-alkyl-1,4-diazepan-5-ones, including the 1-propyl derivative, involves a ring expansion reaction. The Schmidt reaction of N-alkyl-4-piperidones with hydrazoic acid is a well-established method for this transformation. researchgate.netdntb.gov.ua This reaction proceeds by the insertion of a nitrogen atom into the piperidone ring, expanding the six-membered ring to the seven-membered 1,4-diazepan-5-one.

Ring Contractions: Conversely, ring contraction reactions can be employed to convert diazepine systems into smaller, more constrained ring structures. For instance, studies on related benzo-fused diazepine systems, such as N1-methyl-N4-Boc-benzo[e] nih.govnih.govdiazepine-2,5-diones, have demonstrated that upon deprotonation, these compounds can undergo ring contraction to yield quinolone-2,4-diones. nih.gov This type of transformation, often driven by the formation of a more stable ring system, highlights a potential reactive pathway for the 1,4-diazepan-5-one core, although specific conditions for the 1-propyl derivative have not been detailed. General mechanisms for ring contractions often involve the formation of cationic, anionic, or carbenoid reactive intermediates. wikipedia.org

Synthesis of Structural Analogs and Complex Derivatives for Research Purposes

The synthesis of structural analogs and complex derivatives of this compound is crucial for structure-activity relationship (SAR) studies and the development of new research tools. The core scaffold can be modified at several positions, primarily at the nitrogen atoms (N1 and N4) and the carbon atoms of the ring.

One of the fundamental methods to generate a series of N1-alkyl analogs is through the Schmidt ring expansion of the corresponding N-alkyl-4-piperidones. This approach allows for the variation of the alkyl substituent at the N1 position, providing a direct route to compounds like this compound and its congeners. researchgate.net

| N1-Substituent | Starting Material | Reaction | Product | Yield |

|---|---|---|---|---|

| Propyl | N-Propyl-4-piperidone | Schmidt Reaction (Hydrazoic Acid) | This compound | Good |

| Alkyl (General) | N-Alkyl-4-piperidone | Schmidt Reaction (Hydrazoic Acid) | N1-Alkyl-1,4-diazepan-5-one | Good |

Further derivatization can be achieved through reactions on the 1,4-diazepan-5-one nucleus. For example, palladium-catalyzed reactions have been successfully employed to introduce substituents. Decarboxylative asymmetric allylic alkylation of 1,4-diazepan-5-ones allows for the synthesis of gem-disubstituted diazepanone heterocycles, which are valuable for creating complex chiral structures for research.

Application of 1 Propyl 1,4 Diazepan 5 One As a Synthetic Intermediate and Building Block

Role in the Construction of Advanced Heterocyclic Systems

The 1,4-diazepan-5-one (B1224613) scaffold, including its N-propyl derivative, is a valuable precursor for the synthesis of advanced heterocyclic systems. The inherent functionality of the molecule, featuring a lactam, a secondary amine, and the N-propyl group, allows for a variety of chemical transformations. These transformations can lead to the formation of fused, spirocyclic, and other complex heterocyclic structures that are of significant interest in medicinal chemistry and materials science.

The lactam moiety can undergo reduction to the corresponding diamine, or it can be activated for nucleophilic attack. The secondary amine at the N4 position is a key site for further functionalization, such as acylation, alkylation, or arylation. This allows for the introduction of additional substituents and the construction of more elaborate molecular frameworks. For instance, palladium-catalyzed asymmetric allylic alkylation of 1,4-diazepan-5-ones has been demonstrated as a powerful method for the enantioselective synthesis of gem-disubstituted diazepanone heterocycles. nih.gov This methodology could be applied to 1-Propyl-1,4-diazepan-5-one to generate chiral building blocks with increased molecular complexity.

Utilization in Diversity-Oriented Synthesis (DOS) for Compound Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of collections of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govrsc.org The 1,4-diazepan-5-one scaffold is an attractive starting point for DOS due to its conformational flexibility and the presence of multiple points for diversification.

Starting from this compound, a variety of appendages can be introduced at the N4 position. By employing a range of different building blocks in coupling reactions, a library of compounds with diverse substituents can be synthesized. Furthermore, the lactam carbonyl and adjacent methylene (B1212753) groups offer additional sites for chemical modification, leading to skeletal diversity. This approach allows for the exploration of a larger chemical space, increasing the probability of identifying compounds with desired biological activities. The use of such scaffolds in DOS enables the creation of compound libraries that are rich in three-dimensional structures, a desirable feature for probing biological systems. frontiersin.org

Contribution to the Synthesis of Natural Products and Bioactive Molecules

The 1,4-diazepine and 1,4-diazepan-5-one cores are found in a number of natural products and are considered "privileged structures" in medicinal chemistry due to their frequent appearance in bioactive compounds. semanticscholar.orgresearchgate.net These scaffolds are present in molecules with a wide range of therapeutic applications, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer agents. researchgate.net

While there are no widely reported natural products containing the specific this compound moiety, its role as a synthetic intermediate allows for the construction of analogs of known bioactive molecules. By incorporating this building block, medicinal chemists can systematically modify the structure of a lead compound to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. The N-propyl group can influence the lipophilicity and metabolic stability of the final molecule, potentially leading to improved drug-like characteristics. The diazepane heterocycle is a key structural motif in various pharmaceuticals, including benzodiazepine (B76468) anxiolytics and the anti-insomnia drug suvorexant. nih.gov

| Bioactive Scaffold | Therapeutic Area | Potential Application of this compound |

| 1,4-Diazepine | Anxiolytic, Anticonvulsant | Synthesis of novel analogs with modified properties |

| Fused Diazepines | Anticancer, Antiviral | Building block for complex polycyclic structures |

| Diazepanone Derivatives | CNS agents | Intermediate for central nervous system drug candidates |

This table illustrates the potential applications of this compound in the synthesis of bioactive molecules based on the known activities of the general diazepine (B8756704) scaffold.

Exploration in Materials Science Research (e.g., Polymer Precursors, Ligands in Catalysis)

Furthermore, the difunctional nature of the molecule (a secondary amine and a lactam) allows it to act as a monomer or a building block for the synthesis of novel polymers. The ring-opening polymerization of the lactam, or polycondensation reactions involving the secondary amine, could lead to the formation of polyamides or other functional polymers with unique properties. The N-propyl group would be incorporated as a pendant group along the polymer chain, influencing the material's solubility, thermal properties, and morphology.

Mechanistic Studies of Biological Interactions Conceptual and Non Clinical

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. figshare.com For 1-Propyl-1,4-diazepan-5-one, these studies can provide valuable insights into its potential biological targets and binding modes.

Based on studies of similar 1,4-diazepine derivatives, it is hypothesized that this compound could interact with various receptors, including the γ-aminobutyric acid type A (GABA-A) receptor, a common target for benzodiazepines. chemisgroup.usnih.gov The diazepan-5-one core would likely form the primary interactions with the receptor's binding pocket.

Key predicted interactions could include:

Hydrogen Bonding: The carbonyl oxygen of the diazepan-5-one ring is a potential hydrogen bond acceptor, likely interacting with donor residues such as tyrosine or serine in the receptor's active site. nih.gov

Hydrophobic Interactions: The propyl group at the N1 position and the ethylene/propylene backbone of the diazepine (B8756704) ring could engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine.

Table 1: Predicted Key Interaction Sites for this compound with a Conceptual Receptor

| Ligand Moiety | Receptor Residue (Hypothetical) | Interaction Type |

| Carbonyl Oxygen | Tyrosine | Hydrogen Bond |

| Propyl Group | Leucine, Valine | Hydrophobic |

| Diazepine Ring | Phenylalanine | π-Alkyl |

| Amine Nitrogen | Serine | Hydrogen Bond (if protonated) |

The binding affinity of a ligand to its receptor is a measure of the strength of the interaction. Computational methods can estimate this affinity, often expressed as a docking score or binding energy. The propyl group is expected to influence the binding affinity of this compound. Its size and hydrophobicity could enhance binding to receptors with corresponding hydrophobic pockets, potentially increasing potency compared to the unsubstituted parent compound.

Selectivity, the ability of a drug to bind to a specific target over others, is also crucial. The specific conformation adopted by the 1,4-diazepan-5-one (B1224613) ring, influenced by the N1-propyl group, would play a significant role in determining its selectivity for different receptor subtypes.

Table 2: Conceptual Computational Assessment of Binding Affinities

| Compound | Target Receptor (Hypothetical) | Predicted Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) |

| 1,4-diazepan-5-one | GABA-A | -6.5 | 500 |

| 1-Methyl-1,4-diazepan-5-one | GABA-A | -7.2 | 250 |

| This compound | GABA-A | -8.1 | 100 |

Enzyme Inhibition Mechanisms and Active Site Analysis

While many 1,4-diazepine derivatives target receptors, some have been shown to inhibit enzymes. nih.gov A conceptual analysis of this compound as an enzyme inhibitor would focus on its interaction with the enzyme's active site.

If this compound were to act as an enzyme inhibitor, its binding would likely involve interactions with key catalytic residues in the active site. The carbonyl oxygen could act as a mimic of a substrate's carbonyl group, forming hydrogen bonds with catalytic amino acids. The propyl group might occupy a hydrophobic sub-pocket within the active site, potentially displacing a water molecule and increasing binding entropy.

The mechanism of inhibition could be competitive, non-competitive, or uncompetitive, depending on the nature of the binding site and the interactions formed. A competitive inhibitor would bind to the active site, preventing the natural substrate from binding. Molecular docking studies on analogous structures suggest that the 1,4-diazepan-5-one scaffold can fit into active sites of enzymes like NS5B RNA polymerase, with the carbonyl oxygen interacting with key residues like TYR448. nih.gov

Structure-Activity Relationship (SAR) Studies for Target Binding

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For the 1,4-diazepan-5-one scaffold, SAR studies on related benzodiazepines provide a framework for predicting the effects of the N1-propyl substitution. chemisgroup.usresearchgate.net

Key SAR insights suggest that:

N1-Substitution: Alkylation at the N1 position generally influences the potency and pharmacokinetic properties of 1,4-diazepine derivatives. researchgate.net Small alkyl groups are often well-tolerated and can enhance activity. The propyl group in this compound would likely increase lipophilicity, which could affect its ability to cross cell membranes and the blood-brain barrier.

Diazepan Ring Conformation: The seven-membered ring can adopt various conformations, such as boat and chair forms. nih.gov The nature of the substituent at N1 can influence the preferred conformation, which in turn affects how the molecule fits into a receptor's binding site.

Carbonyl Group: The carbonyl group at position 5 is often a critical feature for hydrogen bonding and is generally considered essential for the activity of many 1,4-diazepan-5-one derivatives. nih.gov

Table 3: Conceptual Structure-Activity Relationship for N1-Substituted 1,4-diazepan-5-ones

| N1-Substituent | Relative Potency (Conceptual) | Key Predicted Interaction |

| -H | 1x | Hydrogen bonding at N1 |

| -Methyl | 2x | Increased hydrophobic interaction |

| -Ethyl | 3.5x | Enhanced hydrophobic interaction |

| -Propyl | 5x | Optimal hydrophobic pocket filling |

| -Isopropyl | 4x | Steric hindrance may reduce fit |

| -Butyl | 4.5x | Potential for steric clashes |

Pharmacophore Modeling and Rational Design Principles

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound, a hypothetical pharmacophore model can be constructed based on the structural features of the 1,4-diazepan-5-one scaffold, which is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.

The rational design of analogs of this compound would be guided by this pharmacophore model. The primary objective of rational drug design is to develop new molecules with improved potency, selectivity, and pharmacokinetic properties. Key pharmacophoric features of the this compound molecule are likely to include hydrogen bond donors and acceptors, and hydrophobic regions.

A hypothetical pharmacophore model for this compound is presented below. This model highlights the key chemical features that could be involved in its interaction with a biological target.

| Feature ID | Feature Type | atoms | location (Å) | radius (Å) |

| HBA1 | Hydrogen Bond Acceptor | O5 | (1.8, 2.5, 0.0) | 1.5 |

| HBD1 | Hydrogen Bond Donor | N1-H | (-1.5, 1.0, 0.0) | 1.5 |

| HYD1 | Hydrophobic | Propyl group at N1 | (-3.0, -1.0, 0.0) | 2.0 |

| POS1 | Positive Ionizable | N4 | (0.5, -1.8, 0.0) | 1.5 |

This table is interactive. Users can sort and filter the data.

Rational Design Principles Applied to this compound:

Modification of the Propyl Group: The propyl group at the N1 position contributes to the molecule's hydrophobicity. Altering the length or branching of this alkyl chain could modulate the compound's affinity for a target binding pocket. For instance, increasing the chain length might enhance van der Waals interactions, while introducing polar functional groups could create new hydrogen bonding opportunities.

Substitution on the Diazepane Ring: The diazepane ring itself offers positions for substitution. Introducing substituents at various positions could influence the molecule's conformation and electronic properties, thereby affecting its biological activity.

Bioisosteric Replacement: The amide bond within the diazepan-5-one ring is a key structural feature. Bioisosteric replacement of this group with other functional groups, such as a reverse amide or a tetrazole, could lead to analogs with different metabolic stability and binding properties.

By systematically applying these principles, novel derivatives of this compound can be designed with the aim of optimizing their interaction with specific biological targets.

Conformational Requirements for Optimal Biological Engagement

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. The seven-membered ring of 1,4-diazepan-5-one is flexible and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. The specific conformation that is recognized by a biological receptor is often referred to as the "bioactive conformation."

The presence of the propyl group at the N1 position will influence the conformational preference of the diazepane ring. Computational studies, such as molecular mechanics and quantum mechanics calculations, can be employed to determine the relative energies of the different possible conformations of this compound.

A hypothetical summary of the conformational analysis of this compound is provided in the table below. This data illustrates how different conformations could have varying stabilities and potential for biological activity.

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Predicted Receptor Affinity |

| Chair | 0.0 | C2-N1-C7-C6 = 65, N1-C2-C3-N4 = -70 | High |

| Twist-Boat | 1.5 | C2-N1-C7-C6 = 45, N1-C2-C3-N4 = -50 | Moderate |

| Boat | 3.2 | C2-N1-C7-C6 = 0, N1-C2-C3-N4 = 0 | Low |

This table is interactive. Users can sort and filter the data.

Factors Influencing the Bioactive Conformation:

Intramolecular Interactions: The presence of the propyl group can lead to steric interactions that favor certain conformations over others. For example, a chair conformation might be preferred to minimize steric hindrance between the propyl group and other parts of the molecule.

Receptor Binding Site: The shape and chemical environment of the biological target's binding site will ultimately determine which conformation of this compound is able to bind effectively. A flexible molecule may be able to adapt its conformation to fit into the binding site, a concept known as "induced fit."

Solvent Effects: The surrounding solvent can also influence the conformational equilibrium of the molecule. In a polar solvent, conformations with a larger dipole moment may be favored.

Understanding the conformational requirements for biological engagement is a key aspect of drug design. By designing molecules that are pre-organized into the bioactive conformation, it is possible to improve their binding affinity and selectivity for a given target.

Advanced Analytical Methodologies in Research on 1 Propyl 1,4 Diazepan 5 One

High-Resolution Mass Spectrometry for Reaction Pathway Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the development and manufacturing of pharmaceutical compounds, providing highly accurate mass measurements that facilitate the unambiguous determination of elemental compositions. researchgate.net In the context of 1-Propyl-1,4-diazepan-5-one, HRMS, often coupled with liquid chromatography (LC-HRMS), is critical for understanding its synthetic pathways and for identifying and quantifying process-related impurities and degradation products. tandfonline.comsynthinkchemicals.com

The accurate mass data obtained from HRMS allows for the confident identification of intermediates, byproducts, and impurities, even at trace levels. nih.govrsc.org By analyzing the mass-to-charge ratio (m/z) to four or more decimal places, a unique molecular formula can be assigned to each detected ion. This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

During the synthesis of this compound, HRMS can be used to monitor the reaction progress, identify key intermediates, and characterize unexpected products. This information helps chemists to optimize reaction conditions to maximize yield and minimize the formation of impurities. tandfonline.com Furthermore, impurity profiling by LC-HRMS is a regulatory requirement to ensure the safety and quality of active pharmaceutical ingredients (APIs). tandfonline.comcontractpharma.com

Tandem mass spectrometry (MS/MS) experiments on HRMS instruments provide further structural information through controlled fragmentation of a selected parent ion. synthinkchemicals.com The resulting fragmentation pattern is a fingerprint of the molecule's structure. For this compound, characteristic fragmentation would likely involve:

α-cleavage: Fission of bonds adjacent to the nitrogen atoms or the carbonyl group.

Loss of the N-propyl group: Cleavage of the C-N bond, resulting in a fragment corresponding to the diazepan-5-one core.

Ring-opening pathways: Fragmentation of the seven-membered ring, leading to a series of characteristic product ions. libretexts.orgchemguide.co.ukwikipedia.orgcreative-proteomics.com

By studying these fragmentation patterns, the structure of unknown impurities can be elucidated. synthinkchemicals.com

Table 1: Hypothetical HRMS Data for Impurity Profiling in the Synthesis of this compound

| Compound Name | Molecular Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Mass Error (ppm) | Potential Origin |

| This compound | C₈H₁₆N₂O | 157.13354 | 157.13350 | -0.25 | Target Product |

| tandfonline.comipb.ptDiazepan-5-one | C₅H₁₀N₂O | 115.08659 | 115.08661 | 0.17 | Unreacted Starting Material |

| 1-Propyl-1,4-diazepan-5,7-dione | C₈H₁₄N₂O₂ | 171.11280 | 171.11275 | -0.29 | Over-oxidation Product |

| N-propyl-N'-(2-aminoethyl)glycine | C₇H₁₆N₂O₂ | 161.12845 | 161.12850 | 0.31 | Hydrolysis Product |

Multi-Dimensional NMR Spectroscopy for Complex Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, multi-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all atoms and for determining the compound's stereochemistry. ipb.ptsemanticscholar.orgresearchgate.net

NOESY, COSY, HSQC, and HMBC for Spatial and Connectivity Information

For a molecule like this compound, a suite of 2D NMR experiments would be employed to confirm its constitution and configuration. slideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds (²JHH, ³JHH). libretexts.org It would be used to map out the spin systems within the molecule, for instance, tracing the connectivity from the CH₂ protons of the propyl group to its terminal CH₃, and identifying the coupled methylene (B1212753) protons within the diazepane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (¹JCH). libretexts.org It allows for the unambiguous assignment of each carbon atom that bears protons. For this compound, HSQC would link the proton signals of the propyl chain and the diazepane ring methylenes to their corresponding carbon signals. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), and sometimes longer-range couplings. libretexts.orgyoutube.com It is crucial for identifying quaternary carbons (like the carbonyl C=O) and piecing together the molecular skeleton. For example, correlations would be expected from the protons on the carbons adjacent to the N1 nitrogen to the carbons of the propyl group, and from protons adjacent to the carbonyl group to the carbonyl carbon itself. ucc.ieresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous experiments that show through-bond connectivity, NOESY reveals through-space correlations between protons that are in close spatial proximity (typically <5 Å), regardless of whether they are bonded. libretexts.orgyoutube.com This is vital for determining stereochemistry and conformation. For this compound, NOESY could show correlations between protons on the propyl group and certain protons on the diazepane ring, helping to define the preferred orientation of the N-substituent relative to the ring's conformation. youtube.com

Table 2: Predicted 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) | Key NOESY Correlations (¹H) |

| N1-CH₂ -CH₂-CH₃ | -CH₂-CH₂ -CH₃ | C1' | C2', C3', C2, C7 | Ring protons (e.g., H-2, H-7) |

| -CH₂-CH₂ -CH₃ | N1-CH₂ -CH₂, -CH₂-CH₃ | C2' | C1', C3' | N1-CH₂ - |

| -CH₂-CH₂-CH₃ | -CH₂-CH₂ -CH₃ | C3' | C1', C2' | -CH₂-CH₂ - |

| H-2 | H-3 | C-2 | C-3, C-7, C=O, C1' | H-3, H-7 |

| H-3 | H-2 | C-3 | C-2, C=O | H-2 |

| H-6 | H-7 | C-6 | C-7, C=O | H-7 |

| H-7 | H-6 | C-7 | C-6, C-2, C1' | H-6, H-2, N1-CH₂ - |

Dynamic NMR for Conformational Exchange Studies

Seven-membered rings like the 1,4-diazepane system are conformationally flexible and can exist in various forms, such as chair, boat, and twist-boat conformations. These conformers often interconvert rapidly at room temperature, a process known as ring flipping or conformational exchange. mdpi.com

Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates and thermodynamics of these exchange processes. nih.gov By recording NMR spectra at different temperatures (variable-temperature NMR), it is possible to observe changes in the appearance of the signals. At high temperatures, where the exchange is fast on the NMR timescale, the signals for protons that are exchanging between different environments will appear as a single, averaged peak. As the temperature is lowered, the rate of exchange slows down. At a certain point, known as the coalescence temperature, the peak broadens significantly. Upon further cooling, if the exchange becomes slow enough, separate signals for each distinct conformation can be observed.

For this compound, DNMR could be used to study the ring inversion of the diazepane core. This process would exchange the axial and equatorial environments of the methylene protons on the ring. Analysis of the line shapes in the variable-temperature NMR spectra allows for the calculation of the activation energy (ΔG‡) for the ring-flipping process, providing fundamental insight into the molecule's flexibility and conformational energy landscape. researchgate.netacs.org Studies on related benzodiazepine (B76468) derivatives have successfully used these methods to quantify the dynamics of the flexible seven-membered diazepine (B8756704) ring. mdpi.comnih.gov

X-ray Crystallography for Definitive Solid-State Structural Analysis

While NMR provides detailed structural information in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique provides precise coordinates of each atom in the crystal lattice, revealing definitive information about bond lengths, bond angles, and the molecule's conformation. researchgate.netmdpi.com Although a crystal structure for this compound is not publicly available, analysis of related 1,4-diazepan-5-one (B1224613) derivatives provides significant insight into the structural features that can be expected. acs.org

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. mdpi.com For N-substituted 1,4-diazepan-5-ones, a key interaction is the hydrogen bond formed between the amide N-H donor (at position 4) and the carbonyl oxygen (C=O) acceptor of a neighboring molecule. nih.govacs.org This interaction frequently leads to the formation of centrosymmetric dimers, which then pack into more complex three-dimensional structures. nih.gov

Conformational Preferences in the Crystalline State

The conformation adopted by a flexible molecule in a crystal represents a low-energy state that is influenced by both intramolecular forces and the energetic benefits of efficient crystal packing. The existence of different crystal forms with different molecular conformations is known as conformational polymorphism. nih.govbjbms.orgresearchgate.netwjpls.orgnih.gov

Studies on substituted 2,7-diphenyl-1,4-diazepan-5-one derivatives have shown that the seven-membered diazepine ring can adopt either a chair or a boat conformation in the solid state. The specific conformation is influenced by the nature and position of substituents on the ring. For example, in one derivative, the diazepine ring adopts a chair conformation, while its nitroso-derivative adopts a boat conformation. acs.org This highlights the sensitivity of the ring's conformation to subtle structural changes. X-ray analysis would definitively establish the preferred solid-state conformation of this compound, including the puckering of the seven-membered ring and the orientation of the N-propyl substituent.

Table 3: Illustrative Crystallographic Data for a Related Diazepan-5-one Analog (t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.0531 (6) |

| b (Å) | 12.2910 (8) |

| c (Å) | 14.5381 (10) |

| β (°) | 97.650 (3) |

| Volume (ų) | 1772.9 (2) |

| Z | 4 |

| Ring Conformation | Chair |

| Key Intermolecular Interaction | N-H···O Hydrogen Bond (forms dimer) |

Data sourced from a study on a substituted 2,7-diphenyl-1,4-diazepan-5-one and is presented for illustrative purposes.

Advanced Chromatographic Methods for Purity, Separation, and Enantiomeric Excess Determination (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile compounds like this compound. Given that the substitution at the nitrogen atom and the puckered nature of the diazepane ring can lead to the existence of enantiomers, chiral HPLC is a particularly crucial methodology for its stereochemical investigation.

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely employed for their broad applicability and excellent resolving power. nih.gov For a molecule like this compound, a column such as a Chiralpak® IA or Chiralpak® ID, which are based on amylose and cellulose derivatives respectively, would be a suitable choice for initial screening. rsc.org

The principle of chiral separation relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. wikipedia.org The differing stability of these complexes results in different retention times for each enantiomer, allowing for their separation and quantification.

The determination of enantiomeric excess (ee) is a primary application of chiral HPLC. heraldopenaccess.usuma.es It is calculated from the peak areas of the two enantiomers in the chromatogram. A well-resolved chromatogram allows for the accurate determination of the proportion of each enantiomer in a mixture.

Illustrative Chiral HPLC Data for a 1,4-Diazepan-5-one Analogue

| Parameter | Value |

| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 1.5 |

| Enantiomeric Excess (ee) | 98% |

This data is illustrative and based on typical separation parameters for similar chiral compounds.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and conformational properties of a molecule. These techniques are complementary and are powerful tools for the structural elucidation of this compound.

Functional Group Analysis

FTIR and Raman spectra exhibit characteristic absorption or scattering bands corresponding to the vibrational modes of specific functional groups. For this compound, key functional groups include the tertiary amide, the N-propyl group, and the diazepane ring.

The most prominent band in the IR spectrum is expected to be the amide I band, primarily due to the C=O stretching vibration, which typically appears in the range of 1630-1680 cm⁻¹. researchgate.netnih.gov The position of this band is sensitive to the local environment, including hydrogen bonding. The amide II band, arising from N-H bending and C-N stretching, is also a characteristic feature. The C-N stretching vibrations of the tertiary amines and the amide will also be present. The C-H stretching vibrations of the propyl group and the methylene groups of the ring will appear in the 2800-3000 cm⁻¹ region.

Conformational Insights

By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to assign vibrational modes to specific conformational isomers and to estimate their relative populations. scirp.org

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| C-H Stretch (Alkyl) | 2850 - 3000 | FTIR, Raman |

| C=O Stretch (Amide I) | 1630 - 1680 | FTIR, Raman |

| N-H Bend (Amide II) | 1510 - 1570 | FTIR |

| C-N Stretch | 1000 - 1350 | FTIR, Raman |

| Ring Puckering | < 400 | Raman |

This data is illustrative and based on characteristic vibrational frequencies for the specified functional groups.

Future Research Directions and Unresolved Challenges

Development of Ultra-Efficient and Sustainable Synthetic Routes

The pursuit of green chemistry is a paramount objective in modern organic synthesis. For 1-Propyl-1,4-diazepan-5-one, future research will likely focus on developing synthetic pathways that are not only efficient in terms of yield and purity but also environmentally sustainable. Current synthetic methodologies for related diazepanone structures often rely on multi-step processes that may involve harsh reagents and generate significant waste.

Future synthetic strategies are anticipated to move towards more sustainable alternatives. This includes the exploration of one-pot reactions, which streamline the synthetic process by combining multiple reaction steps into a single operation, thereby reducing solvent usage and purification needs researchgate.net. The use of heterogeneous catalysts, such as metal-organic frameworks or nanoparticles, presents another promising avenue, as these catalysts can often be easily recovered and reused, minimizing waste and cost researchgate.netnih.gov. Furthermore, the adoption of continuous flow chemistry could offer significant advantages in terms of safety, scalability, and process control for the synthesis of this compound.

| Synthetic Approach | Description | Potential Advantages for this compound Synthesis |

|---|---|---|

| One-Pot Synthesis | Multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates. | Reduced solvent waste, lower energy consumption, and increased time efficiency. |

| Catalytic N-Alkylation | Use of catalysts (e.g., metal nanoparticles) for the introduction of the propyl group. researchgate.net | Higher efficiency, milder reaction conditions, and potential for catalyst recycling. |

| Continuous Flow Chemistry | Reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters. | Enhanced safety, improved scalability, and consistent product quality. |

| Green Solvents | Utilization of environmentally benign solvents such as water or ionic liquids. mdpi.com | Reduced environmental impact and improved worker safety. |

Exploration of Novel Reactivity and Unprecedented Transformations

The 1,4-diazepan-5-one (B1224613) scaffold, with its combination of amide and amine functionalities within a seven-membered ring, presents a rich platform for exploring novel chemical reactivity. Future research into this compound will likely investigate its participation in a variety of chemical transformations that have yet to be explored for this specific derivative.

A key area of interest will be the functionalization of the diazepanone ring at positions other than the nitrogen atoms. This could involve the development of methods for stereoselective alkylation or arylation at the carbon atoms adjacent to the carbonyl group or the nitrogen atoms. Such modifications would generate a diverse library of new chemical entities with potentially unique properties. Additionally, the development of novel ring-opening and ring-expansion reactions of the this compound core could lead to the synthesis of other complex heterocyclic systems. The use of the diazepanone as a building block in multicomponent reactions is another promising direction for the efficient construction of complex molecules nih.gov.

Integration of Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, offering the ability to predict molecular properties and reaction outcomes with increasing accuracy. For this compound, the integration of advanced computational modeling will be crucial for guiding future experimental work.

In silico methods can be employed to predict a range of properties for this compound and its hypothetical derivatives, including their conformational preferences, electronic structures, and spectroscopic signatures nih.gov. Techniques such as Density Functional Theory (DFT) can be used to model reaction mechanisms and predict the feasibility of new synthetic routes. Furthermore, quantitative structure-activity relationship (QSAR) studies and molecular docking simulations can be utilized to predict the potential biological activities of new derivatives, thereby prioritizing synthetic targets for specific research applications nih.gov. This predictive power can significantly accelerate the discovery and development of new functional molecules based on the this compound scaffold.

Design and Synthesis of Next-Generation Diazepanone Derivatives for Specific Research Applications

The true potential of this compound lies in its utility as a scaffold for the design and synthesis of next-generation derivatives tailored for specific research applications. The systematic modification of the 1-propyl group, as well as other positions on the diazepanone ring, can lead to a vast chemical space of novel compounds with diverse functionalities.